molecular formula C24H26N4O2 B2653341 N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115979-64-0

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2653341
CAS No.: 1115979-64-0
M. Wt: 402.498
InChI Key: KUBCPVFXHJJCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine core substituted with a piperidine moiety and linked to a benzamide scaffold via an ether bond. Its synthesis likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, as inferred from analogous compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-14-18(2)16-20(15-17)27-23(29)19-6-8-21(9-7-19)30-24-22(25-10-11-26-24)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCPVFXHJJCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide.

    Introduction of the Piperidin-1-yl-pyrazin-2-yloxy Moiety: This step involves the nucleophilic substitution reaction where 4-chloropyrazine is reacted with piperidine to form 3-(piperidin-1-yl)pyrazine. This intermediate is then coupled with the benzamide core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of piperidine and pyrazine moieties may enhance the compound's ability to inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression .
  • Neurological Disorders : The compound's structural features suggest potential interactions with neurotransmitter systems. Its design may allow it to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .

Pharmacological Studies

Research indicates that this compound may act as a selective antagonist or agonist at certain receptor sites:

  • Dopamine Receptors : Studies have shown that similar compounds can selectively bind to dopamine D3 receptors, which are implicated in various neurological conditions. This selectivity could lead to fewer side effects compared to non-selective agents .
  • Kinase Inhibition : The presence of the pyrazine ring suggests potential activity against specific kinases involved in cancer signaling pathways. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit RET kinase, which plays a role in cell proliferation and survival .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of related compounds, researchers found that derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

A series of experiments assessed the neuropharmacological effects of compounds designed around this structure. Results indicated that certain derivatives exhibited enhanced binding affinity for dopamine D3 receptors compared to D2 receptors, suggesting a potential therapeutic profile for treating dopaminergic dysregulation disorders .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: The target compound lacks electron-withdrawing groups (e.g., CF3 in ), which may reduce metabolic stability compared to trifluoromethylated analogues. Piperidine in the target compound introduces basicity, contrasting with the neutral sulfonamide group in , which may influence target binding selectivity.

In contrast, sulfonamide-containing compounds (e.g., ) showed lower yields (28%), likely due to steric hindrance from bulky chromenone groups.

Thermal and Physical Properties :

  • While the target compound’s melting point is unreported, structurally related sulfonamide derivatives (e.g., ) exhibit higher melting points (175–178°C), attributed to strong intermolecular hydrogen bonding. The target compound’s piperidine moiety may lower its melting point due to conformational flexibility.

Biological Relevance :

  • Pyrazine-based benzamides in are intermediates for oxadiazole bioisosteres, suggesting the target compound could serve a similar role in prodrug design. In contrast, sulfonamide derivatives in demonstrate direct kinase inhibitory activity, highlighting divergent therapeutic applications.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Replacement of trifluoromethyl groups (as in ) with dimethylphenyl in the target compound may reduce electrophilicity and off-target interactions but could compromise binding affinity to hydrophobic enzyme pockets.
  • Synthetic Challenges : The piperidinylpyrazine moiety in the target compound likely requires careful optimization of coupling conditions (e.g., Pd catalysts, base selection) to avoid side reactions, as seen in .

Biological Activity

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylphenyl group, a piperidine ring, and a pyrazinyl moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzamide Core : Derived from 3,5-dimethylbenzoic acid via thionyl chloride to produce the acid chloride, followed by reaction with 4-aminobenzamide.
  • Introduction of the Piperidin-1-yl-pyrazin-2-yloxy Moiety : Achieved through nucleophilic substitution reactions with appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

This compound is believed to exert its biological effects by interacting with specific receptors or enzymes. This interaction can modulate various biochemical pathways, impacting cellular functions such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzamide derivatives can induce DNA fragmentation and activate caspase pathways in leukemia cells .

CompoundCell Line TestedMechanismResult
3dHL-60 (Leukemia)DNA fragmentationHigh cytotoxicity
3eColon CancerCaspase activationSignificant cell death

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to this compound showed preferential lethality towards cancer cells compared to normal cells, suggesting a therapeutic window for anticancer applications .
  • Enzyme Inhibition : Another investigation into benzamide derivatives indicated their ability to inhibit specific kinases involved in cancer progression. Compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for certain types of cancers .

Therapeutic Applications

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As an anticancer agent targeting specific pathways.
  • Anti-inflammatory Drug Development : Potential use in conditions like arthritis or other inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.